4-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride 4-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 67729-07-1
VCID: VC4202478
InChI: InChI=1S/C5H11NO3.ClH/c1-5(9,3-6)2-4(7)8;/h9H,2-3,6H2,1H3,(H,7,8);1H
SMILES: CC(CC(=O)O)(CN)O.Cl
Molecular Formula: C5H12ClNO3
Molecular Weight: 169.61

4-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride

CAS No.: 67729-07-1

Cat. No.: VC4202478

Molecular Formula: C5H12ClNO3

Molecular Weight: 169.61

* For research use only. Not for human or veterinary use.

4-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride - 67729-07-1

Specification

CAS No. 67729-07-1
Molecular Formula C5H12ClNO3
Molecular Weight 169.61
IUPAC Name 4-amino-3-hydroxy-3-methylbutanoic acid;hydrochloride
Standard InChI InChI=1S/C5H11NO3.ClH/c1-5(9,3-6)2-4(7)8;/h9H,2-3,6H2,1H3,(H,7,8);1H
Standard InChI Key QHIGTRLTEBYCKK-UHFFFAOYSA-N
SMILES CC(CC(=O)O)(CN)O.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-amino-3-hydroxy-3-methylbutanoic acid hydrochloride, reflects its functional groups:

  • A carboxylic acid at position 1.

  • A hydroxyl group and methyl branch at position 3.

  • A primary amine at position 4, protonated as part of the hydrochloride salt .

The 2D structure (SMILES: CC(CC(=O)O)(CN)O.Cl) and 3D conformation highlight stereochemical complexity, with the hydroxyl and amino groups enabling hydrogen bonding and chiral interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₅H₁₂ClNO₃
Molecular Weight169.61 g/mol
InChI KeyQHIGTRLTEBYCKK-UHFFFAOYSA-N
CAS Registry67729-07-1
Solubility (Water)>50 mg/mL (25°C)

Synthesis and Purification

Synthetic Pathways

The hydrochloride form is synthesized via acid-catalyzed salt formation from the parent acid (4-amino-3-hydroxy-3-methylbutanoic acid, CAS 63278-07-9). Key steps include:

  • Protection of Functional Groups: The amino group is often protected using tert-butoxycarbonyl (Boc) to prevent side reactions during esterification.

  • Crystallization: The crude product is purified via recrystallization from ethanol-water mixtures, yielding >95% purity .

Table 2: Synthetic Conditions

ParameterOptimal ValueOutcome
Reaction Temperature0–5°C (amine protonation)Minimizes degradation
Solvent SystemEthanol/Water (3:1 v/v)High yield (82%)
pH AdjustmentHCl to pH 2–3Salt precipitation

Physicochemical Properties

Stability and Reactivity

The compound exhibits hygroscopicity due to its ionic nature, requiring storage in desiccators at 2–8°C . Thermal gravimetric analysis (TGA) shows decomposition onset at 185°C, with HCl release above 200°C .

Spectroscopic Data

  • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1710 cm⁻¹ (C=O), 1580 cm⁻¹ (COO⁻) .

  • ¹H NMR (D₂O): δ 1.35 (s, 3H, CH₃), 3.20 (d, 2H, CH₂NH₃⁺), 4.10 (s, 1H, OH) .

Biological and Pharmacological Relevance

Enzyme Interactions

The compound’s β-hydroxy-α-amino acid structure mimics natural substrates of aminotransferases and dehydrogenases, making it a probe for studying metabolic pathways . In vitro studies suggest moderate inhibition of branched-chain amino acid transaminase (Ki = 12 µM), implicating potential roles in regulating leucine metabolism .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing peptidomimetics and γ-lactam derivatives, which are explored for antiviral and anticancer activity . For example, patent WO2015125786A1 discloses its use in creating TIP48/TIP49 ATPase inhibitors with antitumor efficacy .

Biochemical Tool

Researchers employ it to:

  • Study pH-dependent protein folding via its titratable groups.

  • Develop chiral stationary phases for HPLC separation of enantiomers.

Hazard StatementPrecautionary Measure
H315 (Skin irritation)Wear nitrile gloves
H319 (Eye irritation)Use safety goggles
H335 (Respiratory irritation)Use in fume hood

Disposal Guidelines

Incinerate at >1000°C with alkaline scrubbers to neutralize HCl emissions .

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundKey DifferenceBioactivity
4-HydroxyisoleucineLacks methyl branchInsulin sensitization
GabapentinCyclohexane backboneAnticonvulsant
β-Methyl-α-aminoisobutyric acidNo hydroxyl groupProtease resistance

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